Disodium oxybis(dodecylbenzenesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium oxybis(dodecylbenzenesulfonate) is an anionic surfactant widely used in various industrial and household applications. It is known for its excellent emulsifying, dispersing, and wetting properties. The compound consists of a hydrophilic sulfonate head-group and a hydrophobic alkylbenzene tail-group, making it effective in reducing surface tension and enhancing the mixing of water and oil-based substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium oxybis(dodecylbenzenesulfonate) is typically synthesized through a sulfonation reaction. The process involves the reaction of dodecylbenzene with sulfur trioxide or fuming sulfuric acid in a continuous reactor, such as a falling film reactor. The resulting sulfonic acid is then neutralized with sodium hydroxide or sodium carbonate to produce the disodium salt .
Industrial Production Methods
The industrial production of disodium oxybis(dodecylbenzenesulfonate) follows a similar process but on a larger scale. The sulfonation reaction is carried out in large reactors, and the product is purified and dried to obtain the final compound. The production process is designed to ensure high yield and purity, meeting the quality standards required for various applications .
Chemical Reactions Analysis
Types of Reactions
Disodium oxybis(dodecylbenzenesulfonate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinates and thiols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Disodium oxybis(dodecylbenzenesulfonate) has a wide range of applications in scientific research, including:
Chemistry: Used as an emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a dispersing agent in biochemical assays.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and bioavailability of drugs.
Mechanism of Action
The mechanism of action of disodium oxybis(dodecylbenzenesulfonate) is primarily based on its surfactant properties. The compound reduces the surface tension between water and oil phases, allowing for better mixing and emulsification. The hydrophilic sulfonate head-group interacts with water molecules, while the hydrophobic alkylbenzene tail-group interacts with oil molecules. This dual interaction facilitates the formation of stable emulsions and dispersions .
Comparison with Similar Compounds
Similar Compounds
Sodium dodecylbenzenesulfonate: A similar anionic surfactant with a single dodecylbenzene sulfonate group.
Linear alkylbenzene sulfonates: A class of anionic surfactants with linear alkyl chains.
Branched alkylbenzene sulfonates: Anionic surfactants with branched alkyl chains
Uniqueness
Disodium oxybis(dodecylbenzenesulfonate) is unique due to its dual dodecylbenzene sulfonate groups connected by an oxygen bridge. This structure enhances its emulsifying and dispersing properties compared to similar compounds with single sulfonate groups. Additionally, its biodegradability and lower environmental impact make it a preferred choice in various applications .
Properties
CAS No. |
25167-32-2 |
---|---|
Molecular Formula |
C36H57NaO7S2 |
Molecular Weight |
689.0 g/mol |
IUPAC Name |
sodium;2-dodecyl-3-(2-dodecyl-3-sulfophenoxy)benzenesulfonate |
InChI |
InChI=1S/C36H58O7S2.Na/c1-3-5-7-9-11-13-15-17-19-21-25-31-33(27-23-29-35(31)44(37,38)39)43-34-28-24-30-36(45(40,41)42)32(34)26-22-20-18-16-14-12-10-8-6-4-2;/h23-24,27-30H,3-22,25-26H2,1-2H3,(H,37,38,39)(H,40,41,42);/q;+1/p-1 |
InChI Key |
KCNGRVZRDYPLIV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C=CC=C1S(=O)(=O)O)OC2=C(C(=CC=C2)S(=O)(=O)[O-])CCCCCCCCCCCC.[Na+] |
boiling_point |
212 °F at 760 mmHg (approximate, varies with concentration) (USCG, 1999) |
density |
1.161 at 77 °F (USCG, 1999) - Denser than water; will sink |
melting_point |
32 °F (USCG, 1999) |
physical_description |
Dodecyl diphenyl ether disulfonate solution appears as an aqueous solution. Light yellow to light brown liquid with a disinfectant-like odor. (USCG, 1999) Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.